molecular formula C6H7ClO2S2 B1315005 5-Ethylthiophene-2-sulfonyl chloride CAS No. 56921-00-7

5-Ethylthiophene-2-sulfonyl chloride

Cat. No.: B1315005
CAS No.: 56921-00-7
M. Wt: 210.7 g/mol
InChI Key: DTRJLPLCPLOEHO-UHFFFAOYSA-N
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Preparation Methods

5-Ethylthiophene-2-sulfonyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of 5-ethylthiophene with chlorosulfonic acid in chloroform at 0°C for 0.5 hours . Another method involves the use of ammonium hydroxide in chloroform at ambient temperature for 0.5 hours . Industrial production methods typically involve similar reaction conditions but on a larger scale to ensure higher yields and purity.

Mechanism of Action

The mechanism of action of 5-ethylthiophene-2-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. It can react with nucleophiles to form sulfonamide bonds, which are important in various chemical and biological processes . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with.

Comparison with Similar Compounds

5-Ethylthiophene-2-sulfonyl chloride can be compared with other sulfonyl chlorides such as:

    Methanesulfonyl chloride: A simpler sulfonyl chloride used in similar applications but with different reactivity due to the absence of the thiophene ring.

    Benzenesulfonyl chloride: Another sulfonyl chloride with a benzene ring, offering different electronic properties and reactivity compared to the thiophene derivative.

The uniqueness of this compound lies in its thiophene ring, which imparts distinct electronic properties and reactivity, making it suitable for specific applications in organic synthesis and research .

Properties

IUPAC Name

5-ethylthiophene-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClO2S2/c1-2-5-3-4-6(10-5)11(7,8)9/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTRJLPLCPLOEHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90480872
Record name 5-ethylthiophene-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90480872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56921-00-7
Record name 5-ethylthiophene-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90480872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-ethylthiophene-2-sulfonyl chloride
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